Cas no 55653-25-3 (methyl({2-4-(methylsulfanyl)phenylethyl})amine)

methyl({2-4-(methylsulfanyl)phenylethyl})amine 化学的及び物理的性質
名前と識別子
-
- Benzeneethanamine, N-methyl-4-(methylthio)-
- N-methyl-2-(4-methylsulfanylphenyl)ethanamine
- methyl({2-4-(methylsulfanyl)phenylethyl})amine
- n-Methyl-2-(4-(methylthio)phenyl)ethan-1-amine
- 55653-25-3
- METHYL({2-[4-(METHYLSULFANYL)PHENYL]ETHYL})AMINE
- N-methyl-2-(4-methylthiophenyl)ethylamine
- AKOS014196152
- DTXSID90710742
- N-Methyl-2-[4-(methylsulfanyl)phenyl]ethan-1-amine
- EN300-1831089
- CS-0303892
-
- インチ: InChI=1S/C10H15NS/c1-11-8-7-9-3-5-10(12-2)6-4-9/h3-6,11H,7-8H2,1-2H3
- InChIKey: UDYJEDHXTPIBMR-UHFFFAOYSA-N
- SMILES: CNCCC1C=CC(SC)=CC=1
計算された属性
- 精确分子量: 181.09265
- 同位素质量: 181.09252066g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 12
- 回転可能化学結合数: 4
- 複雑さ: 108
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.3
- トポロジー分子極性表面積: 37.3Ų
じっけんとくせい
- PSA: 12.03
methyl({2-4-(methylsulfanyl)phenylethyl})amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1831089-10.0g |
methyl({2-[4-(methylsulfanyl)phenyl]ethyl})amine |
55653-25-3 | 10g |
$4729.0 | 2023-06-01 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1374562-500mg |
n-Methyl-2-(4-(methylthio)phenyl)ethan-1-amine |
55653-25-3 | 98% | 500mg |
¥24710.00 | 2024-05-08 | |
Enamine | EN300-1831089-0.05g |
methyl({2-[4-(methylsulfanyl)phenyl]ethyl})amine |
55653-25-3 | 0.05g |
$647.0 | 2023-09-19 | ||
Enamine | EN300-1831089-2.5g |
methyl({2-[4-(methylsulfanyl)phenyl]ethyl})amine |
55653-25-3 | 2.5g |
$1509.0 | 2023-09-19 | ||
Enamine | EN300-1831089-5.0g |
methyl({2-[4-(methylsulfanyl)phenyl]ethyl})amine |
55653-25-3 | 5g |
$3189.0 | 2023-06-01 | ||
Enamine | EN300-1831089-0.5g |
methyl({2-[4-(methylsulfanyl)phenyl]ethyl})amine |
55653-25-3 | 0.5g |
$739.0 | 2023-09-19 | ||
Enamine | EN300-1831089-0.1g |
methyl({2-[4-(methylsulfanyl)phenyl]ethyl})amine |
55653-25-3 | 0.1g |
$678.0 | 2023-09-19 | ||
Enamine | EN300-1831089-0.25g |
methyl({2-[4-(methylsulfanyl)phenyl]ethyl})amine |
55653-25-3 | 0.25g |
$708.0 | 2023-09-19 | ||
Enamine | EN300-1831089-1.0g |
methyl({2-[4-(methylsulfanyl)phenyl]ethyl})amine |
55653-25-3 | 1g |
$1100.0 | 2023-06-01 | ||
Enamine | EN300-1831089-5g |
methyl({2-[4-(methylsulfanyl)phenyl]ethyl})amine |
55653-25-3 | 5g |
$2235.0 | 2023-09-19 |
methyl({2-4-(methylsulfanyl)phenylethyl})amine 関連文献
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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6. Book reviews
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
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Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
methyl({2-4-(methylsulfanyl)phenylethyl})amineに関する追加情報
Professional Introduction to Methyl({2-4-(Methylsulfanyl)phenylethyl})amine (CAS No. 55653-25-3)
Methyl({2-4-(Methylsulfanyl)phenylethyl})amine, a compound with the chemical identifier CAS No. 55653-25-3, is a significant molecule in the field of pharmaceutical chemistry and biochemistry. This compound belongs to the class of amines and exhibits unique structural and functional properties that make it a subject of considerable interest in both academic research and industrial applications.
The molecular structure of Methyl({2-4-(Methylsulfanyl)phenylethyl})amine consists of a phenyl ring substituted with a methylsulfanyl group at the 4-position, connected to an ethyl chain that terminates in an amine functional group. This configuration imparts specific electronic and steric properties to the molecule, which are crucial for its potential biological activity. The presence of the methylsulfanyl group enhances the lipophilicity of the compound, while the amine group provides a site for hydrogen bonding and interaction with biological targets.
In recent years, there has been growing interest in exploring the pharmacological potential of structurally diverse amines. The compound Methyl({2-4-(Methylsulfanyl)phenylethyl})amine has been investigated for its possible role in modulating various biological pathways. Preliminary studies suggest that it may exhibit properties relevant to neuropharmacology, particularly in terms of interacting with neurotransmitter systems. The unique combination of functional groups in its structure suggests that it could serve as a lead compound for further development of drugs targeting central nervous system disorders.
One of the most compelling aspects of Methyl({2-4-(Methylsulfanyl)phenylethyl})amine is its potential as an intermediate in the synthesis of more complex molecules. Its structural features make it a versatile building block for creating derivatives with enhanced or modified biological activities. Researchers have been particularly interested in exploring its use in generating novel compounds that could have therapeutic applications in areas such as pain management, anxiety disorders, and cognitive enhancement.
The synthesis of Methyl({2-4-(Methylsulfanyl)phenylethyl})amine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, including catalytic processes and asymmetric methods, have been employed to achieve the desired product with minimal byproducts. These synthetic strategies not only highlight the compound's complexity but also demonstrate the advancements in chemical methodology that enable the production of such intricate molecules.
From a computational chemistry perspective, Methyl({2-4-(Methylsulfanyl)phenylethyl})amine has been subjected to extensive molecular modeling studies. These studies aim to elucidate its interactions with biological targets at an atomic level, providing insights into its mechanism of action. The results from these simulations have been instrumental in guiding experimental efforts and have helped refine hypotheses about its pharmacological effects.
The pharmacokinetic properties of Methyl({2-4-(Methylsulfanyl)phenylethyl})amine are also under investigation. Understanding how the compound is absorbed, distributed, metabolized, and excreted by the body is crucial for assessing its potential as a drug candidate. Preliminary data suggest that it may exhibit favorable pharmacokinetic profiles, making it a promising candidate for further development.
In conclusion, Methyl({2-4-(Methylsulfanyl)phenylethyl})amine (CAS No. 55653-25-3) represents an intriguing molecule with significant potential in pharmaceutical research. Its unique structural features, combined with promising preliminary biological activity, make it a valuable compound for further exploration. As research continues to uncover new applications and synthetic methodologies, this molecule is likely to play an increasingly important role in the development of novel therapeutic agents.
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